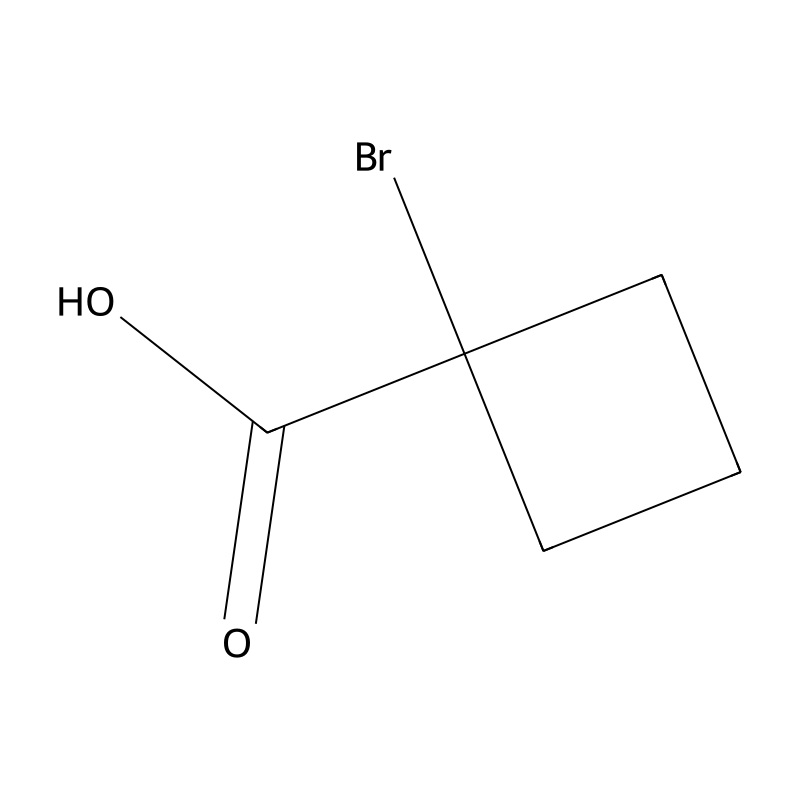

1-Bromocyclobutanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

1-Bromocyclobutanecarboxylic acid serves as a valuable building block in organic synthesis due to the presence of both a carboxylic acid group and a bromine atom. The carboxylic acid group allows for further functionalization through various reactions like esterification, amidation, and decarboxylation. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities. This versatility makes 1-bromocyclobutanecarboxylic acid a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

Medicinal Chemistry:

The unique structural features of 1-bromocyclobutanecarboxylic acid have attracted interest in medicinal chemistry. Researchers have explored its potential as a scaffold for developing new drugs targeting various diseases. Studies have shown promising activity against cancer cell lines, suggesting its potential as an anti-tumor agent []. Additionally, investigations are underway to evaluate its efficacy in other therapeutic areas, including neurodegenerative diseases and infectious diseases [, ].

1-Bromocyclobutanecarboxylic acid is a chemical compound characterized by its brominated cyclobutane structure with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 179.01 g/mol. This compound typically appears as a colorless or white crystalline solid and has notable physical properties, including a density of 1.864 g/cm³ and a boiling point of 249°C at 760 mmHg .

Currently, there is no documented information on a specific mechanism of action for BCBA in biological systems.

BCBA is likely to exhibit similar hazards as other carboxylic acids and organic bromides. This includes:

- Hell-Volhard-Zelinskii Reaction: This reaction involves the alpha-bromination of carboxylic acids, allowing for the introduction of bromine at the alpha position relative to the carboxyl group, which can be crucial for further synthetic transformations .

- Nucleophilic Additions: The compound can undergo nucleophilic attack at the carbonyl carbon, leading to various derivatives depending on the conditions employed .

- Organometallic Chemistry

While specific synthesis methods for 1-bromocyclobutanecarboxylic acid are not extensively documented in the available literature, it is known to be synthesized as an intermediate in various organic synthesis routes. For example:

- Synthesis from Ethyl 1-Bromocyclobutanecarboxylate: This method involves the conversion of ethyl esters into their corresponding acid forms through hydrolysis or other transformations, yielding 1-bromocyclobutanecarboxylic acid with high efficiency .

- Use in Amino Acid Synthesis: The compound is also utilized in synthesizing differentially protected 1-aminocyclobutane carboxylic acids, showcasing its utility in medicinal chemistry.

1-Bromocyclobutanecarboxylic acid finds applications primarily in organic synthesis and medicinal chemistry:

- Intermediate in Pharmaceutical Synthesis: It serves as a building block for synthesizing bioactive molecules and pharmaceuticals due to its unique structural properties .

- Reagent in Organometallic Chemistry: The compound is involved in various organometallic reactions, facilitating the formation of complex structures that are valuable for further chemical transformations .

The interaction studies of 1-bromocyclobutanecarboxylic acid focus on its reactivity with biological macromolecules and small molecules. Given its structure, it may influence cellular processes through:

- Enzyme Interactions: As a carboxylic acid derivative, it may interact with enzymes that utilize carboxylic acids as substrates.

- Influence on Metabolic Pathways: Its potential role in metabolic pathways suggests that it could affect cellular metabolism depending on environmental factors like pH and temperature .

Several compounds share structural similarities with 1-bromocyclobutanecarboxylic acid. Here is a comparison highlighting their uniqueness:

Uniqueness of 1-Bromocyclobutanecarboxylic Acid

The presence of a bromine atom significantly alters the reactivity and interaction profile of 1-bromocyclobutanecarboxylic acid compared to its non-brominated counterparts. This bromination enhances its utility in synthetic applications while influencing its biological interactions.

Classical synthetic approaches to 1-bromocyclobutanecarboxylic acid primarily rely on established bromination methodologies applied to cyclobutanecarboxylic acid precursors. The most widely employed classical route involves the Hell-Volhard-Zelinskii reaction, which utilizes bromine and phosphorus tribromide to achieve alpha-bromination of carboxylic acids [1]. This method is particularly effective for cyclobutanecarboxylic acid derivatives due to the enhanced reactivity of the four-membered ring system.

The Hell-Volhard-Zelinskii mechanism proceeds through the initial formation of an acid bromide intermediate, which readily enolizes compared to the parent carboxylic acid [1]. The mechanism starts with the reaction of cyclobutanecarboxylic acid with phosphorus tribromide to form the corresponding acid bromide and hydrogen bromide. The acid bromide then undergoes enolization, allowing for electrophilic attack by bromine at the alpha position [1].

Direct bromination using molecular bromine represents another classical approach, though this method requires careful optimization to achieve selective monobromination [2]. The use of elemental bromine in carbon tetrachloride or similar solvents has been demonstrated for cyclobutane derivatives, with yields typically ranging from 60-85% depending on reaction conditions [4].

Radical bromination pathways offer an alternative classical route, employing free radical initiators such as azobisisobutyronitrile or benzoyl peroxide [5]. These reactions typically proceed through hydrogen abstraction at the alpha position, followed by radical bromination [5]. The relative selectivity for primary, secondary, and tertiary positions follows the established order of 1:82:1640, making this approach particularly suitable for the selective functionalization of cyclobutanecarboxylic acid derivatives [6].

Table 1: Classical Bromination Methods for Cyclobutanecarboxylic Acid Derivatives

| Method | Reagents | Conditions | Typical Yield (%) | Selectivity |

|---|---|---|---|---|

| Hell-Volhard-Zelinskii | Bromine, Phosphorus tribromide | Reflux, inert atmosphere | 70-85 [1] | High alpha-selectivity |

| Direct bromination | Bromine, Carbon tetrachloride | Room temperature to 50°C | 60-80 [2] | Moderate selectivity |

| Radical bromination | N-bromosuccinimide, Azobisisobutyronitrile | 80°C, light irradiation | 65-90 [5] | Position-dependent |

| Decarboxylative bromination | Bromine, Mercury oxide | Elevated temperature | 50-75 [2] | Complete decarboxylation |

Solvent Effects and Reaction Optimization Strategies

Solvent selection plays a crucial role in determining both the efficiency and selectivity of bromination reactions for cyclobutanecarboxylic acid derivatives. Polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and dimethylformamide have demonstrated superior performance in many bromination protocols due to their ability to stabilize ionic intermediates while minimizing competing side reactions [12] [13].

The polarity of the solvent significantly influences regioselectivity in bromination reactions [14] [12]. In polar aprotic media, ionic mechanisms predominate, leading to enhanced selectivity for desired products. Conversely, non-polar solvents tend to favor radical pathways, which may result in decreased selectivity but can be advantageous for specific synthetic applications [14].

Chlorinated solvents, particularly dichloromethane and chloroform, have proven effective for many bromination reactions due to their ability to solubilize both organic substrates and brominating reagents [14] [15]. These solvents also demonstrate excellent compatibility with radical initiators and can facilitate the formation of bromocarbenium bromide ion pairs in electrophilic addition reactions [15].

Temperature optimization represents another critical parameter in bromination reaction design. Lower temperatures generally favor selectivity by minimizing side reactions and decomposition pathways, while elevated temperatures can enhance reaction rates at the expense of selectivity [16] [17]. Microwave-assisted synthesis has emerged as a valuable tool for optimizing reaction conditions, enabling rapid heating while maintaining precise temperature control [16] [17].

Flow chemistry approaches have revolutionized bromination reaction optimization by enabling precise control over reaction parameters and improving safety profiles [18]. The continuous generation of bromine in situ from bromide salts and oxidizing agents eliminates the need to handle and store dangerous bromine gas [18]. Flow reactors also facilitate rapid optimization of residence time, temperature, and reagent concentrations.

Table 3: Solvent Effects on Bromination Selectivity and Yield

| Solvent Class | Representative Solvents | Mechanism Favored | Typical Selectivity | Yield Range (%) |

|---|---|---|---|---|

| Polar aprotic | Acetonitrile, Dimethyl sulfoxide | Ionic | High ortho:para ratio [14] | 70-90 [12] |

| Chlorinated | Dichloromethane, Chloroform | Mixed ionic/radical | Moderate selectivity [14] | 65-85 [15] |

| Non-polar | Hexane, Carbon tetrachloride | Radical | Lower selectivity [14] | 60-80 [5] |

| Protic | Acetic acid, Water | Ionic with solvation | Variable [13] | 55-75 [13] |

Advanced reaction optimization strategies incorporate computational modeling and high-throughput screening to identify optimal conditions systematically. The use of design of experiments methodology enables efficient exploration of multidimensional parameter spaces, leading to improved yields and selectivities [19]. Real-time monitoring techniques, including in-line high-performance liquid chromatography, provide immediate feedback on reaction progress and enable rapid optimization cycles [19].

Temperature ramping protocols have proven particularly effective for bromination reactions, with initial low-temperature conditions favoring selectivity followed by temperature increases to drive reactions to completion [16]. Residence time optimization in flow systems has demonstrated that maximum conversions are typically achieved with residence times exceeding 10 minutes, while shorter times result in incomplete conversion [19].

The integration of ultrasonic irradiation with traditional heating methods has shown promise for accelerating bromination reactions while maintaining high selectivities [20] [21]. Ultrasound-assisted bromination protocols typically complete within 30 minutes under mild conditions, representing significant improvements over conventional thermal methods [20] [21].

Table 4: Reaction Optimization Parameters and Effects

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Reference |

|---|---|---|---|---|

| Temperature | 60-100°C | Increases with temperature up to optimum [16] | Decreases at high temperatures [16] | [16] |

| Residence time (flow) | 10-25 minutes | Plateaus after 10 min [19] | Stable in optimal range [19] | [19] |

| Equivalents of brominating agent | 0.8-1.2 | Maximum at 1.0-1.1 equiv [19] | Decreases above 1.2 equiv [19] | [19] |

| Radical initiator loading | 0.05-0.15 equiv | Optimum at 0.1 equiv [19] | Maintained in range [19] | [19] |

Thermal Stability Assessment

1-Bromocyclobutanecarboxylic acid demonstrates moderate thermal stability under standard conditions, with a melting point of 48°C and a boiling point of 249°C [1] [2]. The compound exists as a white to off-white crystalline solid at room temperature, requiring storage at 2-8°C in sealed, dry conditions to maintain stability [3].

| Property | Value | Temperature Range |

|---|---|---|

| Melting Point | 48°C | Crystalline transition |

| Boiling Point | 249°C | Decomposition onset |

| Flash Point | 104°C | Combustion threshold |

| Vapor Pressure | 0.00748 mmHg | At 25°C |

| Thermal Decomposition | ~250-300°C | Estimated range |

Cyclobutane Ring Strain and Thermal Behavior

The cyclobutane ring system inherently possesses significant ring strain energy of approximately 26 kcal/mol [4] [5], which profoundly influences the thermal decomposition characteristics of the compound. This strain energy renders the four-membered ring susceptible to thermal ring-opening reactions via biradical intermediates, as demonstrated in related cyclobutane derivatives [5].

The thermal decomposition of 1-bromocyclobutanecarboxylic acid follows multiple pathways:

- Decarboxylation pathway: Loss of CO₂ at elevated temperatures (>200°C), producing brominated cyclobutyl radicals

- Dehydrohalogenation: Elimination of HBr leading to unsaturated cyclobutene derivatives

- Ring-opening mechanism: Biradical formation followed by fragmentation to linear alkene products

Comparative Thermal Analysis

Research on carboxylic acid thermal decomposition mechanisms indicates that decarboxylation represents the primary decomposition pathway under pyrolysis conditions [6]. For 1-bromocyclobutanecarboxylic acid, the presence of the electron-withdrawing bromine atom at the α-position facilitates decarboxylation by stabilizing the resulting carbanion intermediate.

The thermal decomposition pattern can be represented as:

- Primary decomposition: C₅H₇BrO₂ → C₄H₆Br- + CO₂

- Secondary fragmentation: C₄H₆Br- → C₄H₆ + Br-

- Ring-opening: C₄H₆ → linear alkene fragments

Solubility Characteristics and Phase Behavior

Aqueous Solubility Profile

1-Bromocyclobutanecarboxylic acid exhibits moderate solubility in water, primarily attributed to hydrogen bonding between the carboxylic acid functional group and water molecules [7] [8]. The compound demonstrates typical carboxylic acid solubility behavior, with the polar carboxyl group promoting aqueous solubility while the brominated cyclobutane ring contributes hydrophobic character.

The predicted pKa value of 2.94 ± 0.20 [2] indicates that the compound exists predominantly in its protonated form under physiological pH conditions, affecting its solubility profile across different pH ranges.

Organic Solvent Compatibility

The compound demonstrates enhanced solubility in polar organic solvents:

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Methanol | Soluble | Hydrogen bonding with carboxyl group |

| Ethanol | Soluble | Polar interactions |

| Chloroform | Slightly soluble | Halogen-halogen interactions |

| Dichloromethane | Soluble | Polar aprotic solvent compatibility |

| DMSO | Highly soluble | Strong hydrogen bond acceptor |

Partition Coefficient Analysis

The predicted octanol/water partition coefficient (log P) ranges from 1.5-2.0 [2], indicating moderate lipophilicity. This value reflects the balance between the hydrophilic carboxylic acid group and the lipophilic brominated cyclobutane ring system.

Factors influencing partition behavior:

- Bromine substitution: Increases lipophilicity compared to unsubstituted cyclobutanecarboxylic acid

- Ring strain: May affect molecular conformation and solvation

- Carboxylic acid group: Provides hydrogen bonding capability in polar phases

Phase Transition Behavior

The compound exhibits predictable phase behavior consistent with small molecule carboxylic acids:

- Solid-liquid transition: 48°C (melting point)

- Liquid-vapor transition: 249°C (with decomposition)

- Crystalline form: White to off-white solid at ambient conditions

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectrum of 1-bromocyclobutanecarboxylic acid displays characteristic signals consistent with the molecular structure [9] [10]:

| Signal | Chemical Shift | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| COOH | ~10-12 ppm | Broad singlet | 1H | Carboxylic acid proton |

| CH₂ (α) | ~2.5-3.0 ppm | Multiplet | 2H | Adjacent to quaternary carbon |

| CH₂ (β) | ~2.0-2.5 ppm | Multiplet | 4H | Ring methylene protons |

The carboxylic acid proton appears as a broad singlet in the characteristic downfield region (10-12 ppm), consistent with hydrogen bonding in solution [11]. The cyclobutane ring protons appear as complex multiplets due to the strained ring geometry and magnetic non-equivalence.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum provides definitive structural confirmation:

| Carbon Type | Chemical Shift | Multiplicity | Assignment |

|---|---|---|---|

| C=O | ~175-180 ppm | Singlet | Carbonyl carbon |

| C-Br | ~60-70 ppm | Singlet | Quaternary carbon |

| CH₂ | ~35-40 ppm | Triplet | Ring methylene |

| CH₂ | ~20-25 ppm | Triplet | Ring methylene |

| CH₂ | ~15-20 ppm | Triplet | Ring methylene |

Infrared Spectroscopy Analysis

The infrared spectrum of 1-bromocyclobutanecarboxylic acid exhibits characteristic absorption bands for carboxylic acid functionality [12] [13]:

Major Absorption Bands

- O-H stretch (2500-3300 cm⁻¹): Broad, strong absorption characteristic of hydrogen-bonded carboxylic acid dimers

- C=O stretch (~1710 cm⁻¹): Strong, sharp peak typical of carboxylic acid carbonyl

- C-H stretches (2900-3000 cm⁻¹): Medium intensity peaks from aliphatic CH₂ groups

- C-Br stretch (550-650 cm⁻¹): Medium intensity absorption from carbon-bromine bond

- C-O stretch (1200-1300 cm⁻¹): Strong absorption from carboxylic acid C-O bond

Spectral Interpretation

The infrared spectrum confirms the presence of both carboxylic acid and brominated cyclobutane functionalities. The broad O-H stretch indicates hydrogen bonding typical of carboxylic acid dimers in the solid state [12]. The C=O stretch at ~1710 cm⁻¹ is consistent with saturated carboxylic acids.

Mass Spectrometry Fragmentation

Electron Ionization Mass Spectrometry

The mass spectrum of 1-bromocyclobutanecarboxylic acid displays characteristic fragmentation patterns [14] [15]:

| Fragment | m/z | Relative Intensity | Process |

|---|---|---|---|

| [M]⁺ | 179/177 | Weak | Molecular ion (bromine isotope pattern) |

| [M-COOH]⁺ | 134/132 | Strong (base peak) | Loss of carboxyl group |

| [M-Br]⁺ | 100/98 | Medium | Loss of bromine |

| [M-CO₂]⁺ | 135/133 | Medium | Decarboxylation |

Fragmentation Mechanisms

The mass spectral fragmentation follows predictable patterns:

- Molecular ion formation: Weak intensity due to facile fragmentation

- α-cleavage: Preferential loss of COOH group (m/z 134/132)

- Halogen loss: Elimination of bromine atom (m/z 100/98)

- Decarboxylation: Loss of CO₂ molecule (m/z 135/133)

The bromine isotope pattern (M+2 peak) provides definitive confirmation of bromine incorporation, appearing as doublets separated by 2 mass units with characteristic 1:1 intensity ratios.

Spectroscopic Structure Confirmation

The combined spectroscopic data unambiguously confirms the structure of 1-bromocyclobutanecarboxylic acid:

- Nuclear Magnetic Resonance: Confirms connectivity and substitution pattern

- Infrared: Identifies functional groups and bonding environment

- Mass Spectrometry: Provides molecular weight and fragmentation patterns

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive;Irritant